molecular formula C15H15N3O2S B10987869 N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10987869
M. Wt: 301.4 g/mol
InChI Key: SBHDIPOPDMNEDI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a furan ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable amine and a diketone.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and pyrrole rings can undergo oxidation reactions, often leading to ring-opening or formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents such as thionyl chloride (SOCl₂) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a diketone, while reduction of the carboxamide could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving heterocyclic compounds.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties. Its heterocyclic rings can contribute to the stability and functionality of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, pyrrole, and thiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that influence biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to the combination of its three heterocyclic rings. This structure provides a versatile platform for chemical modifications and potential interactions with biological targets, setting it apart from simpler analogs.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15N3O2S/c1-11-13(21-15(17-11)18-8-2-3-9-18)14(19)16-7-6-12-5-4-10-20-12/h2-5,8-10H,6-7H2,1H3,(H,16,19)

InChI Key

SBHDIPOPDMNEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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